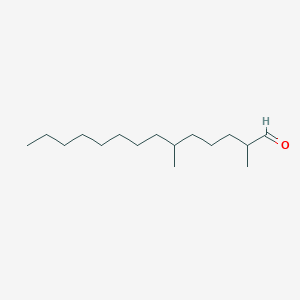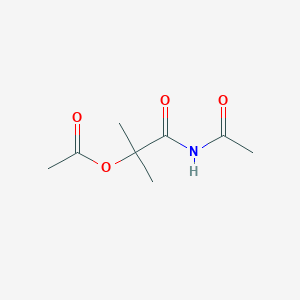![molecular formula C36H35O4P B14503769 Phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate CAS No. 63302-95-4](/img/structure/B14503769.png)
Phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes phenyl groups and phosphate moieties. It is often used in scientific research and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate typically involves the electrophilic alkylation of diphenylamine with 2-phenyl-1-propene using acid clay as a catalyst . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pressure to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of high-performance materials, including polymers and lubricants.
Wirkmechanismus
The mechanism of action of phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant, preventing the oxidation of other molecules by donating electrons. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate can be compared with other similar compounds, such as:
Bis[4-(2-phenyl-2-propyl)phenyl]amine: This compound has similar structural features but different functional groups, leading to distinct chemical properties.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Another compound with phosphate moieties, used in different applications.
The uniqueness of this compound lies in its specific combination of phenyl and phosphate groups, which confer unique reactivity and stability.
Eigenschaften
CAS-Nummer |
63302-95-4 |
|---|---|
Molekularformel |
C36H35O4P |
Molekulargewicht |
562.6 g/mol |
IUPAC-Name |
phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate |
InChI |
InChI=1S/C36H35O4P/c1-35(2,28-14-8-5-9-15-28)30-20-24-33(25-21-30)39-41(37,38-32-18-12-7-13-19-32)40-34-26-22-31(23-27-34)36(3,4)29-16-10-6-11-17-29/h5-27H,1-4H3 |
InChI-Schlüssel |
HHJCAYQEVGFAHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OP(=O)(OC3=CC=CC=C3)OC4=CC=C(C=C4)C(C)(C)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



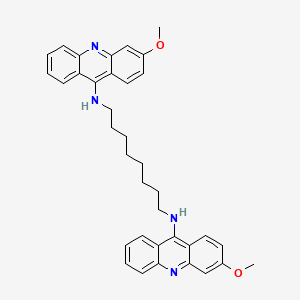
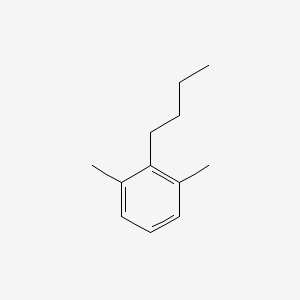
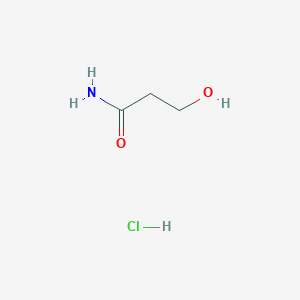
![[(2-Methylhex-5-en-3-yl)sulfanyl]benzene](/img/structure/B14503724.png)
![1-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}heptan-3-one](/img/structure/B14503726.png)
![7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane](/img/structure/B14503731.png)
![1,1'-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one]](/img/structure/B14503732.png)
![1-[4-(4-Chlorobutoxy)-3,5-dimethylphenyl]-3,3-diphenylpropan-1-one](/img/structure/B14503733.png)
![9-(2-Phenylethyl)-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one](/img/structure/B14503737.png)

